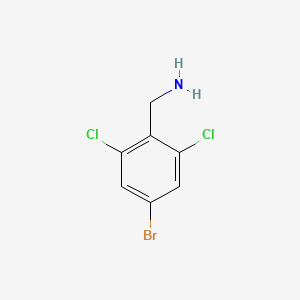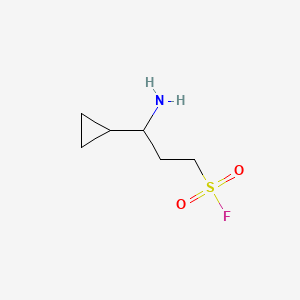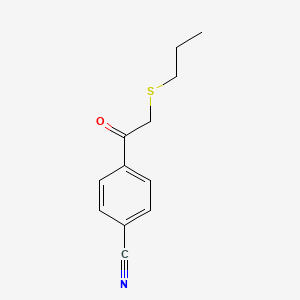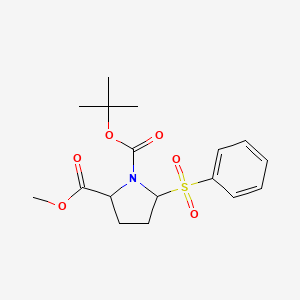
1,4-Dimethylindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethylindolin-2-one is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic properties and its role as a building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dimethylindolin-2-one can be synthesized through various methods. One common approach involves the cyclization of N-methyl-N-phenylhydrazine with methyl acrylate, followed by oxidation. The reaction typically requires a catalyst such as palladium on carbon and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxoindoles, and indoline derivatives, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
1,4-Dimethylindolin-2-one has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for treating diseases such as Alzheimer’s and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethylindolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as acetylcholine esterase, which is relevant in the treatment of Alzheimer’s disease. The compound’s structure allows it to bind to active sites of enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Indole: The parent compound of 1,4-Dimethylindolin-2-one, known for its wide range of biological activities.
1-Methylindole: A similar compound with one methyl group, used in various synthetic applications.
2-Methylindole: Another derivative with different substitution patterns, affecting its chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups enhance its stability and reactivity, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
1,4-dimethyl-3H-indol-2-one |
InChI |
InChI=1S/C10H11NO/c1-7-4-3-5-9-8(7)6-10(12)11(9)2/h3-5H,6H2,1-2H3 |
Clave InChI |
JGOBYIQZSMGWGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CC(=O)N(C2=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


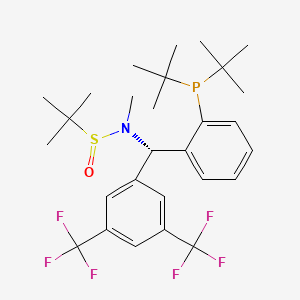
![5-(tert-Butyl)-N-(p-tolyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13648899.png)
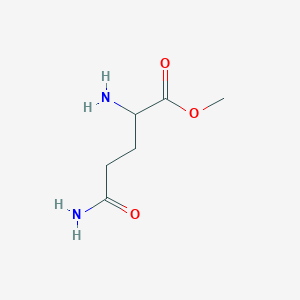
![N-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-3-carboxamide](/img/structure/B13648914.png)
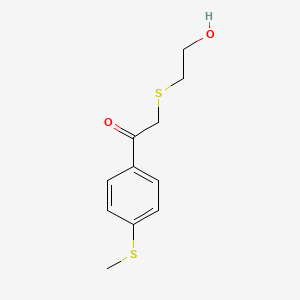

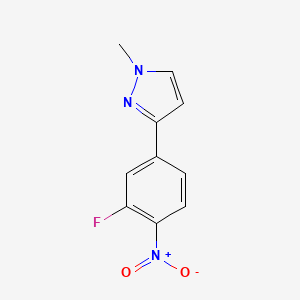
![(2Z)-6-hydroxy-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B13648932.png)
